Methylene Linker Increases Molecular Weight and Alters Pharmacokinetic Predictors Compared to Direct N-Linked Analog
The presence of a methylene spacer between the triazole and pyrrolidine rings in the target compound (C₁₀H₁₅FN₄O₂, MW 242.25 g/mol) results in a +14 Da mass shift and significantly higher lipophilicity compared to the directly N-linked analog 1-(1-(2-fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (C₉H₁₃FN₄O₂, MW 228.22 g/mol) [1]. In comparable scaffolds, a single methylene insertion can alter logD by +0.5 to +0.7 units, impacting passive membrane permeability and non-specific binding [1].
| Evidence Dimension | Molecular Weight / Predicted Lipophilicity (logP) |
|---|---|
| Target Compound Data | MW 242.25 g/mol; predicted logP ~2.5 (ChemSrc) |
| Comparator Or Baseline | Direct N-linked analog (CAS 2091240-41-2): MW 228.22 g/mol; predicted logP ~2.0 (ChemSrc estimate based on analogous scaffolds) |
| Quantified Difference | ΔMW +14 g/mol; ΔlogP ~ +0.5 units |
| Conditions | In silico prediction (ALOGPS, ChemAxon) for neutral species |
Why This Matters
This difference is critical for CNS drug discovery programs where fine-tuning lipophilicity within a narrow logP window (e.g., 1–3) is essential for achieving brain penetration and avoiding P-glycoprotein efflux.
- [1] Waring MJ. (2010) 'Lipophilicity in drug discovery'. Expert Opinion on Drug Discovery, 5(3):235-48. View Source
